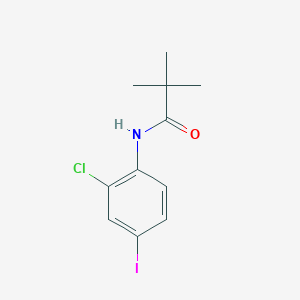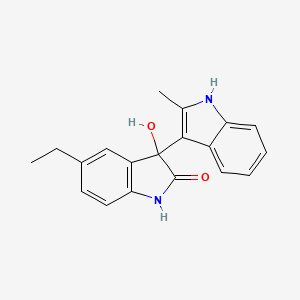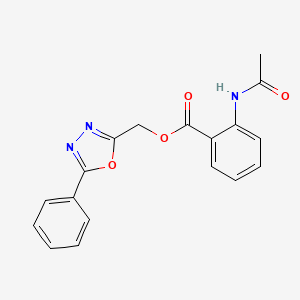
N-(2-chloro-4-iodophenyl)-2,2-dimethylpropanamide
Overview
Description
N-(2-chloro-4-iodophenyl)-2,2-dimethylpropanamide, commonly known as CI-994, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. The compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
CI-994 works by inhibiting the activity of histone deacetylase (HDAC), an enzyme that plays a key role in the regulation of gene expression. By blocking HDAC activity, CI-994 can cause changes in the expression of genes involved in cell growth and survival, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, CI-994 has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using CI-994 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, it has been shown to be effective against a wide range of cancer cell lines. However, one limitation is that it can be difficult to work with in the lab due to its low solubility in water.
Future Directions
There are a number of potential future directions for research on CI-994. One area of interest is the development of new and more effective HDAC inhibitors based on the structure of CI-994. In addition, there is ongoing research into the use of CI-994 in combination with other cancer treatments, with the goal of improving overall treatment outcomes. Finally, there is interest in exploring the potential use of CI-994 in the treatment of other diseases, such as inflammatory and autoimmune disorders.
Scientific Research Applications
CI-994 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including those derived from breast, lung, and prostate cancers. In addition, CI-994 has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClINO/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXFWQGIRPMDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(diethylamino)sulfonyl]-4,5-dimethylphenoxy}-N-isopropylacetamide](/img/structure/B4407861.png)
![2-[3-(4-methyl-1-piperazinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4407878.png)
![4-[3-(phenylthio)propyl]morpholine hydrochloride](/img/structure/B4407882.png)
![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4407889.png)

![2-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4407902.png)
![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4407906.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B4407921.png)
![[3-(4-biphenylyloxy)propyl]dimethylamine hydrochloride](/img/structure/B4407924.png)
![3-{[(4-acetylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4407929.png)
![N-(2,4,6-trimethyl-3-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4407933.png)
![4-[(3-pyridinylamino)carbonyl]phenyl propionate](/img/structure/B4407954.png)
![N-(4-chlorophenyl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407959.png)
